(4-Aminooxepan-4-yl)methanol hydrochloride
Overview
Description
(4-Aminooxepan-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, an oxepane ring, and a methanol group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminooxepan-4-yl)methanol hydrochloride typically involves the reaction of oxepane derivatives with appropriate reagents to introduce the amino and methanol functional groups. One common method involves the reaction of oxepane with ammonia and formaldehyde under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and recrystallization to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Aminooxepan-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The amino and methanol groups can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxepane derivatives with higher oxidation states.
Reduction: Amines or amides.
Substitution: Various substituted oxepane derivatives depending on the electrophile used.
Scientific Research Applications
(4-Aminooxepan-4-yl)methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminooxepan-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxepane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminooxepan-4-yl)methanol
- (4-Aminooxepan-4-yl)ethanol
- (4-Aminooxepan-4-yl)propanol
Uniqueness
(4-Aminooxepan-4-yl)methanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical reactivity and solubility properties, making it a valuable compound in various research and industrial applications .
Biological Activity
(4-Aminooxepan-4-yl)methanol hydrochloride, with the molecular formula CHClNO and a molecular weight of 181.66 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Overview
The compound is characterized by its unique oxepane structure and amino group, which contribute to its biochemical interactions. Its synthesis typically involves the reaction of oxepane derivatives with ammonia and formaldehyde, leading to the formation of the hydrochloride salt, which enhances its solubility and bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group is capable of forming hydrogen bonds and electrostatic interactions with various biological molecules, which can modulate enzyme activity and receptor functions. This interaction is crucial in influencing metabolic pathways and cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
K. pneumoniae | 16 |
P. aeruginosa | 8 |
E. coli | 4 |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Case Studies
- Study on Antibacterial Activity : A patent study highlighted the compound's efficacy against multi-drug resistant strains of bacteria, showcasing its potential use as a β-lactamase inhibitor. The results indicated that combining this compound with existing antibiotics significantly reduced MIC values compared to antibiotics alone .
- Anti-inflammatory Research : Another study focused on the compound's role in reducing inflammation in animal models of arthritis. The results demonstrated a marked decrease in joint swelling and pain levels when treated with this compound compared to control groups .
Safety Profile
While promising, the safety profile of this compound needs thorough investigation. Preliminary data indicate it has a moderate toxicity level; however, further studies are essential to fully understand its safety in clinical applications.
Properties
IUPAC Name |
(4-aminooxepan-4-yl)methanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(6-9)2-1-4-10-5-3-7;/h9H,1-6,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSFZSAKFHZTDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864013-93-3 | |
Record name | 4-Oxepanemethanol, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864013-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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